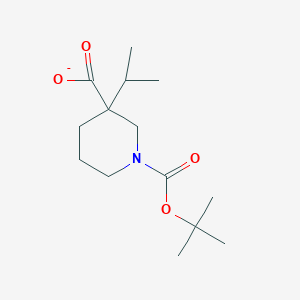
1,3-Piperidinedicarboxylic acid, 3-(1-methylethyl)-, 1-(1,1-dimethylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-isopropylpiperidine-3-carboxylic Acid is a chemical compound with the molecular formula C14H25NO4. It is commonly used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a piperidine ring substituted with an isopropyl group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Boc-3-isopropylpiperidine-3-carboxylic Acid can be synthesized through a multi-step process. One common method involves the protection of piperidine with a Boc group, followed by the introduction of the isopropyl group at the 3-position. The reaction conditions typically involve the use of reagents such as di-tert-butyl dicarbonate (Boc2O) and isopropyl bromide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of 1-Boc-3-isopropylpiperidine-3-carboxylic Acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Boc-3-isopropylpiperidine-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc group.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Free amines or substituted derivatives.
Applications De Recherche Scientifique
1-Boc-3-isopropylpiperidine-3-carboxylic Acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of potential drug candidates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 1-Boc-3-isopropylpiperidine-3-carboxylic Acid involves its role as a protecting group in organic synthesis. The Boc group protects the nitrogen atom from unwanted reactions, allowing selective functionalization of other parts of the molecule. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine.
Comparaison Avec Des Composés Similaires
1-Boc-3-isopropylpiperidine-3-carboxylic Acid can be compared with other similar compounds, such as:
1-Boc-piperidine-3-carboxylic Acid: Lacks the isopropyl group, making it less sterically hindered.
1-Boc-4-isopropylpiperidine-4-carboxylic Acid: Has the isopropyl group at the 4-position, affecting its reactivity and steric properties.
1-Boc-3-methylpiperidine-3-carboxylic Acid: Contains a methyl group instead of an isopropyl group, influencing its chemical behavior.
The uniqueness of 1-Boc-3-isopropylpiperidine-3-carboxylic Acid lies in its specific substitution pattern, which provides distinct steric and electronic properties, making it valuable in various synthetic applications.
Propriétés
Formule moléculaire |
C14H24NO4- |
|---|---|
Poids moléculaire |
270.34 g/mol |
Nom IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-propan-2-ylpiperidine-3-carboxylate |
InChI |
InChI=1S/C14H25NO4/c1-10(2)14(11(16)17)7-6-8-15(9-14)12(18)19-13(3,4)5/h10H,6-9H2,1-5H3,(H,16,17)/p-1 |
Clé InChI |
SRVKLZFGRUCUHV-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




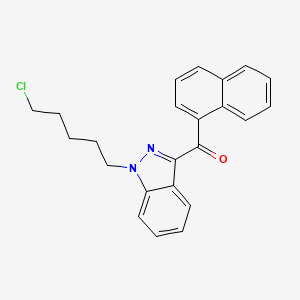
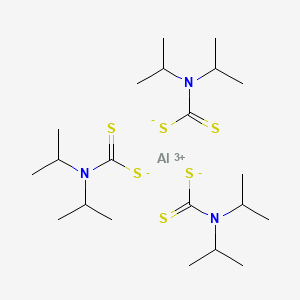
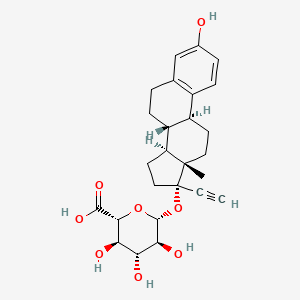
![9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12351581.png)
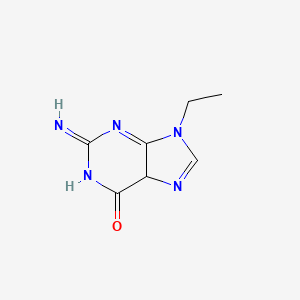
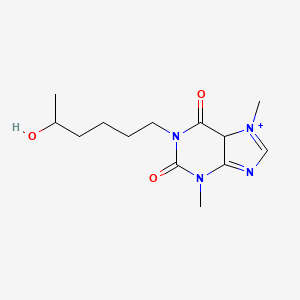
![9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12351600.png)

![N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-propenamide,monohydrochloride](/img/structure/B12351629.png)
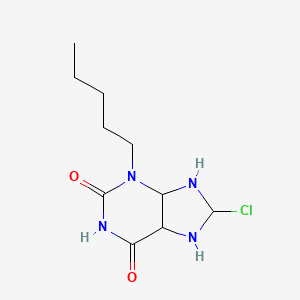
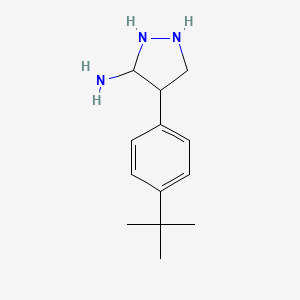
![2-[2-[2-chloro-3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;perchlorate](/img/structure/B12351653.png)
